![molecular formula C6H12O6Si B12590280 1,5,7,11-Tetraoxa-6-silaspiro[5.5]undecane-3,9-diol CAS No. 631917-02-7](/img/structure/B12590280.png)
1,5,7,11-Tetraoxa-6-silaspiro[5.5]undecane-3,9-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,5,7,11-Tetraoxa-6-silaspiro[5.5]undecane-3,9-diol is a unique compound characterized by its spiro structure, which includes both oxygen and silicon atoms. This compound is part of a broader class of spiro compounds known for their intriguing conformational and configurational properties .
Preparation Methods
The synthesis of 1,5,7,11-Tetraoxa-6-silaspiro[5.5]undecane-3,9-diol involves the formation of spiro structures with oxygen and silicon atoms. The synthetic routes typically include the use of 1,3-dioxane and 1,3-dithiane rings . The reaction conditions often require specific catalysts and controlled environments to ensure the correct formation of the spiro structure. Industrial production methods may involve scaling up these laboratory procedures while maintaining the necessary conditions for purity and yield .
Chemical Reactions Analysis
1,5,7,11-Tetraoxa-6-silaspiro[5.5]undecane-3,9-diol undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used to study the properties of spiro compounds and their potential uses in various chemical reactions. In biology and medicine, it may be explored for its potential therapeutic properties, although specific applications in these fields require further research. Industrially, it can be used in the production of materials that benefit from its unique structural properties .
Mechanism of Action
The mechanism of action of 1,5,7,11-Tetraoxa-6-silaspiro[5.5]undecane-3,9-diol involves its interaction with molecular targets through its spiro structure. The pathways involved may include the formation of specific bonds with other molecules, influenced by the presence of oxygen and silicon atoms. The exact molecular targets and pathways are subjects of ongoing research .
Comparison with Similar Compounds
1,5,7,11-Tetraoxa-6-silaspiro[5.5]undecane-3,9-diol can be compared with other spiro compounds such as 1,3-dioxane and 1,3-dithiane derivatives. These compounds share similar structural features but differ in their specific chemical properties and reactivity. The presence of silicon in this compound adds a unique aspect to its chemical behavior, distinguishing it from other spiro compounds .
Properties
CAS No. |
631917-02-7 |
|---|---|
Molecular Formula |
C6H12O6Si |
Molecular Weight |
208.24 g/mol |
IUPAC Name |
1,5,7,11-tetraoxa-6-silaspiro[5.5]undecane-3,9-diol |
InChI |
InChI=1S/C6H12O6Si/c7-5-1-9-13(10-2-5)11-3-6(8)4-12-13/h5-8H,1-4H2 |
InChI Key |
GQADKGNHDCZVMD-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CO[Si]2(O1)OCC(CO2)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Pyridinamine, 3-[(2,3-difluorophenyl)methoxy]-](/img/structure/B12590200.png)
![3,4-Bis-O-[tert-butyl(dimethyl)silyl]-1,2-dideoxy-D-erythro-pent-1-enitol](/img/structure/B12590213.png)


![2,3-Bis{2-[2-(2,2-diphenylethenyl)phenyl]ethenyl}anthracene](/img/structure/B12590237.png)
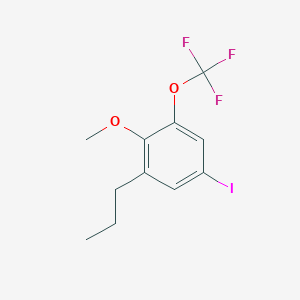

![2,6-Dimethylthieno[2,3-D]pyrimidin-4-amine](/img/structure/B12590250.png)
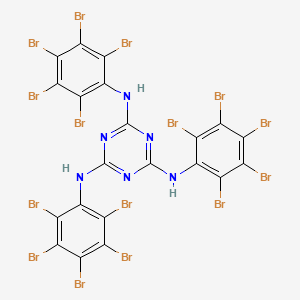
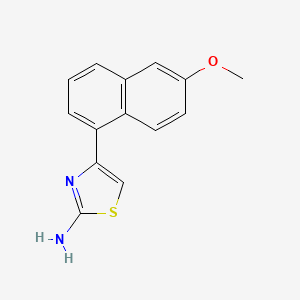
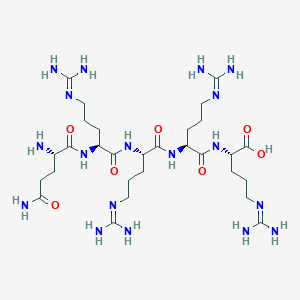

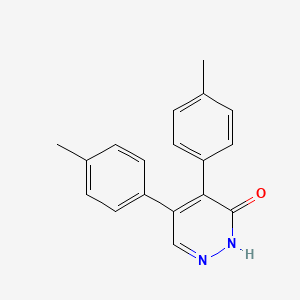
![1,3,4-Oxadiazole, 2-naphtho[2,1-b]furan-2-yl-5-(4-nitrophenyl)-](/img/structure/B12590294.png)
